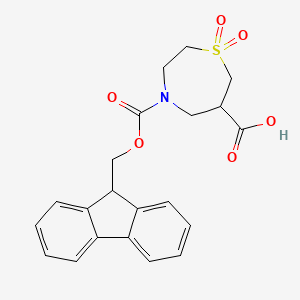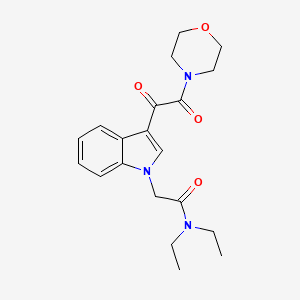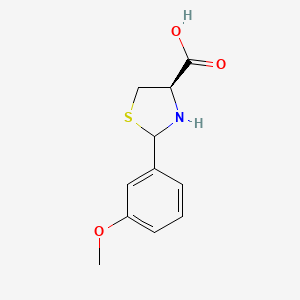![molecular formula C7H4BrF3O2S B2986972 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene CAS No. 2260930-70-7](/img/structure/B2986972.png)
1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-4-fluorobenzene” is a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C6H4BrF . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
“1-Bromo-4-fluorobenzene” is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-fluorobenzene” is planar . The chemical formula is C6H4BrF .Chemical Reactions Analysis
“1-Bromo-4-fluorobenzene” is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
“1-Bromo-4-fluorobenzene” is a colorless liquid . It has a molar mass of 175.000 g·mol−1 . It has a melting point of −16 °C and a boiling point of 150 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Click Chemistry
1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene and its analogs have been explored for their utility in organic synthesis. For instance, a new fluorosulfonylation reagent was developed to function as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).
Organometallic Chemistry
The use of fluorobenzenes, including derivatives similar to 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene, in organometallic chemistry and transition-metal-based catalysis has been highlighted. These compounds, due to their fluorine substituents, bind weakly to metal centers, making them suitable as non-coordinating solvents or as readily displaced ligands. This characteristic facilitates various catalytic reactions and organic synthesis applications, highlighting the unique role of fluorinated benzenes in promoting chemical reactions (Pike, Crimmin, & Chaplin, 2017).
Supramolecular Chemistry
Research in supramolecular polymer chemistry involves the synthesis of dendrimers from bromobenzene and succinic anhydride. These studies contribute to our understanding of the kinetics, thermodynamics, and fidelity of self-assembled dendrimers, which are critical for the development of nanomaterials and nanotechnology applications. The work underscores the relevance of bromobenzene derivatives in constructing complex molecular architectures (Zeng et al., 2002).
Environmental Science
In the context of environmental science, the electrochemical fluorination of aromatic compounds, including halobenzenes, has been studied to understand the side-reactions and mechanisms involved. This research provides insights into the formation of fluorinated organic compounds, which are of interest for their environmental persistence and potential impacts. The findings contribute to the broader field of environmental chemistry, particularly in the study of perfluoroalkyl and polyfluoroalkyl substances (PFAS) (Horio et al., 1996).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s commonly used in the suzuki-miyaura coupling reaction to form carbon-carbon bonds . This suggests that its primary targets could be carbon atoms in organic compounds.
Mode of Action
The compound interacts with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in organic synthesis, allowing for the creation of complex organic compounds .
Eigenschaften
IUPAC Name |
1-[bromo(difluoro)methyl]sulfonyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMOLYKAOMWVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2986889.png)
![methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2986890.png)
![2-Amino-4-(3-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2986892.png)
![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2986896.png)


![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)

![Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2986904.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2986909.png)
![3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine](/img/structure/B2986910.png)
![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)